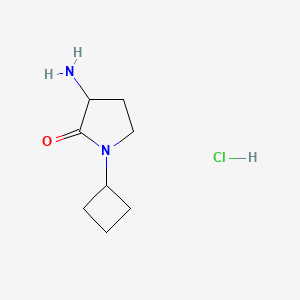
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 2044712-55-0 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3-amino-1-cyclobutylpyrrolidin-2-one hydrochloride . The InChI key for this compound is WOSJMKHPRQGZPD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical form of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is oil . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Use in Decarboxylation Methods
One significant application of compounds related to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is in the decarboxylation of α-amino acids. This process allows the production of amino compounds, which are crucial in various chemical synthesis pathways. For instance, Hashimoto et al. (1986) demonstrated a method for the facile decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst, yielding optically active amino compounds like 3-hydroxypyrrolidine in high yields (Hashimoto et al., 1986).
2. Synthesis of Antibacterial Agents
Another application is in the synthesis of antibacterial agents. Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the importance of these compounds in developing clinical treatments (Rosen et al., 1988).
3. Inhibitory Effects on Synaptic and Amino Acid Induced Excitation
Compounds similar to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride have been studied for their effects on synaptic and amino acid-induced excitation in neurological research. Davies and Watkins (1973) investigated the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons, revealing its potential to reduce synaptic excitation (Davies & Watkins, 1973).
4. Use in Organic Synthesis Techniques
In the field of organic chemistry, these compounds are used in various synthesis techniques. Li Zi-cheng (2009) synthesized (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the role of similar compounds in complex chemical syntheses (Li Zi-cheng, 2009).
5. NMDA Receptor Antagonism
3-Amino-1-hydroxypyrrolid-2-one (HA-966) has been identified as an antagonist at N-methyl-D-aspartate (NMDA) receptor subtypes, indicating potential applications in neuropharmacology. Foster and Kemp (1989) reported that HA-966 blocks NMDA responses through interaction with the glycine modulatory site within the receptor complex (Foster & Kemp, 1989).
Safety and Hazards
The safety information for 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-amino-1-cyclobutylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-4-5-10(8(7)11)6-2-1-3-6;/h6-7H,1-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJMKHPRQGZPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)
![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

